3-(1-methyl-1H-pyrazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine
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Overview
Description
3-(1-methyl-1H-pyrazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine is a synthetic organic compound that features a combination of pyrazole, xanthene, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Xanthene synthesis: Xanthene derivatives are often synthesized via the condensation of resorcinol with phthalic anhydride.
Piperidine incorporation: The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Industry: Used in the production of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-pyrazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine: can be compared with other compounds containing pyrazole, xanthene, or piperidine moieties.
1-(9H-xanthene-9-carbonyl)piperidine: Lacks the pyrazole ring but shares the xanthene and piperidine components.
3-(1-methyl-1H-pyrazol-3-yl)piperidine: Lacks the xanthene moiety but contains the pyrazole and piperidine components.
Uniqueness
The uniqueness of this compound lies in its combined structure, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-25-14-12-19(24-25)16-7-6-13-26(15-16)23(27)22-17-8-2-4-10-20(17)28-21-11-5-3-9-18(21)22/h2-5,8-12,14,16,22H,6-7,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCKMAOXVJKYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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